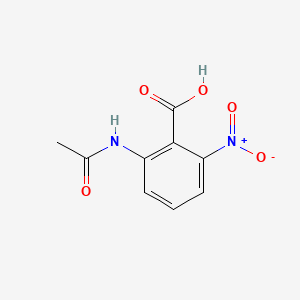

2-Acetamido-6-nitrobenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-3-2-4-7(11(15)16)8(6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNTZMHFBQIQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224034 | |

| Record name | Benzoic aicd, 2-(acetylamino)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73721-78-5 | |

| Record name | Benzoic aicd, 2-(acetylamino)-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073721785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic aicd, 2-(acetylamino)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-6-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamido-6-nitrobenzoic Acid (CAS 73721-78-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamido-6-nitrobenzoic acid (CAS 73721-78-5), a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related analogues to provide insights into its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and safety considerations. This document is intended to serve as a foundational resource to support further research and development activities.

Physicochemical Properties

This compound, also known as N-Acetyl-6-nitroanthranilic acid, is a solid, yellow-to-green crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 73721-78-5 | N/A |

| Molecular Formula | C₉H₈N₂O₅ | N/A |

| Molecular Weight | 224.17 g/mol | N/A |

| Melting Point | 214 °C (decomposes) | [1][2] |

| Appearance | White to Yellow to Green powder to crystal | [1] |

| Purity | >98.0% (T)(HPLC) | [1] |

| Synonyms | N-Acetyl-6-nitroanthranilic Acid, 2'-Carboxy-3'-nitroacetanilide | [1] |

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit the following features:

-

¹H NMR:

-

Aromatic protons would appear in the range of 7.0-8.5 ppm. The specific coupling patterns would depend on the substitution pattern.

-

The acetyl methyl protons would likely be a singlet at approximately 2.0-2.2 ppm.

-

The amide proton would appear as a broad singlet, typically downfield.

-

The carboxylic acid proton would also be a broad singlet, at a chemical shift greater than 10 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid would be expected in the range of 165-175 ppm.

-

The carbonyl carbon of the acetamido group would appear around 168-172 ppm.

-

Aromatic carbons would resonate in the 110-150 ppm region.

-

The acetyl methyl carbon would be observed at approximately 20-25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 | Carboxylic Acid | O-H stretch (broad) |

| ~3300 | Amide | N-H stretch |

| ~1700 | Carboxylic Acid | C=O stretch |

| ~1680 | Amide | C=O stretch (Amide I) |

| 1550-1500, 1350-1300 | Nitro | N-O asymmetric and symmetric stretch |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak ([M]⁺) for this compound would be observed at an m/z of approximately 224.17. Common fragmentation patterns would likely involve the loss of the acetyl group, the nitro group, and the carboxylic acid group.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds.

A potential synthetic pathway could involve the nitration of 2-aminobenzoic acid followed by acetylation, or the acetylation of 2-amino-6-nitrobenzoic acid. The latter is a known compound and its synthesis has been described.

Illustrative Synthesis of a Precursor: 2-Amino-6-nitrobenzoic acid

One reported method for the synthesis of 2-amino-6-nitrobenzoic acid involves the reaction of 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent using a cuprous catalyst.

Experimental Protocol (Generalized):

-

Reaction Setup: To a reaction vessel, add 2-halo-6-nitrobenzoic acid (where the halo group can be Cl, Br, or I), a cuprous catalyst (e.g., cuprous iodide), and a suitable organic solvent (e.g., DMF, NMP).

-

Ammonolysis: Introduce ammonia into the reaction mixture. The reaction is typically carried out under pressure and at an elevated temperature (e.g., 70-150 °C).

-

Work-up: After the reaction is complete, cool the mixture and adjust the pH to an acidic range (pH 0-3) to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis.

Potential Applications in Research and Drug Development

While specific biological activities of this compound have not been extensively reported, its structural motifs—a benzoic acid core, a nitro group, and an acetamido group—are present in various biologically active molecules.

-

Scaffold for Synthesis: Benzoic acid and its derivatives are common starting materials in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.

-

Nitroaromatic Compounds: The nitro group is a key functional group in several approved drugs and is known to contribute to a range of biological activities.

-

Prodrug Potential: The carboxylic acid group offers a handle for derivatization to create prodrugs with improved pharmacokinetic properties.

The following diagram illustrates the potential role of this compound as a building block in drug discovery.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data sheets of structurally related nitroaromatic compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry and cool place.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Solubility

Experimentally determined solubility data for this compound in various solvents is not available. However, based on its structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. A generalized protocol for determining solubility is provided below.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: Centrifuge or filter the suspension to separate the undissolved solid. Analyze the concentration of the solute in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Conclusion

This compound is a chemical compound with potential applications as a building block in organic synthesis and drug discovery. While direct experimental data is currently limited, this technical guide provides a foundational understanding of its properties and potential uses based on the analysis of related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its biological activities.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Acetamido-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-6-nitrobenzoic acid, a derivative of benzoic acid, presents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. The presence of acetamido, nitro, and carboxylic acid functional groups on the aromatic ring suggests a compound with distinct electronic and steric properties, influencing its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic characteristics, and a plausible synthetic pathway for this compound. While direct experimental data for this specific molecule is limited in public scientific literature, this guide consolidates information from structurally related compounds to offer valuable insights for researchers. The content herein is intended to serve as a foundational resource for further investigation and application of this compound in drug discovery and development.

Molecular Structure and Properties

This compound (IUPAC name: 2-(acetylamino)-6-nitrobenzoic acid) is an organic compound with the chemical formula C₉H₈N₂O₅. Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, an acetamido group at position 2, and a nitro group at position 6.

Key Structural Features:

-

Aromatic Ring: The core benzene ring provides a rigid scaffold for the functional groups.

-

Carboxylic Acid Group (-COOH): This acidic functional group is a key site for salt formation and esterification, influencing the molecule's solubility and potential for prodrug strategies.

-

Acetamido Group (-NHCOCH₃): This group can participate in hydrogen bonding and may influence the molecule's binding affinity to biological targets.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly impacts the electronic properties of the aromatic ring and can be a key pharmacophore for certain biological activities.[1]

Predicted Physicochemical Properties

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes predicted and commercially available data.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₅ | [2] |

| Molecular Weight | 224.17 g/mol | [2] |

| CAS Number | 73721-78-5 | [2] |

| Purity | ≥98% | [2] |

| Storage | Store under Argon | [2] |

Spectroscopic Characterization (Predicted)

Direct experimental spectra for this compound are not readily found in scientific databases. However, based on the analysis of structurally similar compounds, such as 2-methyl-6-nitrobenzoic acid and other substituted nitrobenzoic acids, a predicted spectroscopic profile can be outlined.[3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetamido group.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H, Carboxylic acid (-COOH) |

| ~9.0 - 10.0 | Singlet | 1H, Amide (-NH) |

| ~7.5 - 8.5 | Multiplet | 3H, Aromatic protons |

| ~2.2 | Singlet | 3H, Acetyl methyl (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~168 - 172 | Carbonyl carbon (Carboxylic acid) |

| ~165 - 169 | Carbonyl carbon (Amide) |

| ~145 - 150 | Aromatic C-NO₂ |

| ~135 - 140 | Aromatic C-NH |

| ~120 - 135 | Aromatic C-H & C-COOH |

| ~23 - 26 | Methyl carbon (-CH₃) |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Description |

| ~3300 - 2500 | O-H stretch (Carboxylic acid, broad) |

| ~3200 - 3300 | N-H stretch (Amide) |

| ~1700 - 1720 | C=O stretch (Carboxylic acid) |

| ~1660 - 1680 | C=O stretch (Amide I) |

| ~1520 - 1560 | Asymmetric NO₂ stretch |

| ~1340 - 1370 | Symmetric NO₂ stretch |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| 224 | [M]⁺ (Molecular Ion) |

| 207 | [M-OH]⁺ |

| 182 | [M-NO₂]⁺ |

| 164 | [M-COOH-OH]⁺ |

Synthesis of this compound

Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Acetylation of 2-Amino-6-nitrobenzoic acid

This procedure is based on standard acetylation methods for aromatic amines.

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid or a suitable inert solvent (e.g., dichloromethane)

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Deionized water

-

Hydrochloric acid (dilute)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-nitrobenzoic acid (1.0 eq.) in glacial acetic acid or another suitable solvent.

-

Slowly add acetic anhydride (1.1 - 1.5 eq.) to the stirred solution. A catalytic amount of pyridine can be added if required.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

To remove any unreacted starting material, the crude product can be washed with dilute hydrochloric acid followed by water.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, the broader class of nitrobenzoic acid derivatives has shown a range of biological effects, including antimicrobial and anti-inflammatory activities.[1] The nitro group is a key feature in many antimicrobial compounds, where it can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the pathogen.[4]

Hypothetical Mechanism of Action as an Antimicrobial Agent

The following diagram illustrates a possible mechanism of action for this compound as a prodrug that, upon activation by microbial nitroreductases, leads to cellular damage.

Caption: Hypothetical antimicrobial mechanism of this compound.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. This guide has provided a detailed overview of its molecular structure, predicted spectroscopic data, and a plausible synthetic route. The information on related compounds suggests that it may possess interesting biological activities. Further experimental validation of the predicted data and exploration of its biological properties are warranted to fully elucidate the potential of this molecule in drug development and other applications. This document serves as a valuable starting point for researchers and scientists embarking on the study of this compound.

References

A Technical Guide to 2-Acetamido-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Acetamido-6-nitrobenzoic acid, a key chemical intermediate. It details the compound's core physicochemical properties, provides established experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation.

Core Physicochemical Properties

This compound is a substituted aromatic compound containing a carboxylic acid, an acetamido group, and a nitro group. These functional groups dictate its chemical reactivity and physical properties, making it a versatile building block in organic synthesis. Its key quantitative data are summarized below.

| Property | Value | Source/Method |

| Molecular Weight | 224.17 g/mol | Calculated |

| Molecular Formula | C₉H₈N₂O₅ | [1] |

| CAS Number | 73721-78-5 | [1] |

| Canonical SMILES | CC(=O)NC1=C(C=CC=C1--INVALID-LINK--[O-])C(=O)O | PubChem CID 13869263 |

| Appearance | Expected to be a solid | [1] |

| Synonyms | Benzoic acid, 2-(acetylamino)-6-nitro- | [1] |

Experimental Protocols

The synthesis of this compound is not commonly detailed. However, a logical and effective route involves the acetylation of its precursor, 2-amino-6-nitrobenzoic acid. Alternatively, nitration of 2-acetamidobenzoic acid could be employed, though controlling regioselectivity presents a challenge. The following protocols are based on well-established methods for analogous transformations.[2][3]

This protocol details the protection of the amino group on 2-amino-6-nitrobenzoic acid via acetylation using acetic anhydride.

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-amino-6-nitrobenzoic acid in 50 mL of glacial acetic acid. Gentle warming may be required for complete dissolution.

-

To the stirred solution, cautiously add 1.2 molar equivalents of acetic anhydride in a dropwise manner.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into 300 mL of ice-cold deionized water while stirring continuously to precipitate the product.

-

Collect the resulting precipitate by vacuum filtration, washing the solid thoroughly with cold deionized water to remove residual acetic acid.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques for organic compounds are applicable.

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the synthesized compound.

-

Method: A reverse-phase HPLC method can be employed.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detector set to an appropriate wavelength based on the compound's UV-Vis spectrum.

-

-

Analysis: The purity is determined by the peak area percentage of the main product peak.[4][5]

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Method: Electrospray ionization (ESI) mass spectrometry in negative ion mode is suitable for this acidic compound.

-

Analysis: The resulting spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 223.04.[4][5]

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its amino precursor, followed by standard purification and analysis steps.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Acetamido-6-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Acetamido-6-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the selective reduction of 2,6-dinitrobenzoic acid to yield the key intermediate, 2-amino-6-nitrobenzoic acid, followed by the acetylation of the amino group to afford the final product. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the selective mono-reduction of the commercially available 2,6-dinitrobenzoic acid. The second step is the acetylation of the resulting 2-amino-6-nitrobenzoic acid.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-nitrobenzoic Acid

The selective reduction of one nitro group in 2,6-dinitrobenzoic acid can be achieved using sulfide reagents, a method known for its suitability in large-scale synthesis with high yields.[1] An alternative high-yielding method involves the amination of 2-halo-6-nitrobenzoic acid using a cuprous catalyst.[2]

Method A: Selective Reduction of 2,6-Dinitrobenzoic Acid [1]

-

Materials:

-

2,6-Dinitrobenzoic acid

-

Sodium sulfide (or sodium hydrosulfide/polysulfide)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dinitrobenzoic acid in a mixture of ethanol and water.

-

Add 1 to 5 equivalents of the sulfide reducing agent to the suspension.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the precipitated 2-amino-6-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.

-

Method B: Amination of 2-Chloro-6-nitrobenzoic Acid [2]

-

Materials:

-

2-Chloro-6-nitrobenzoic acid

-

Aqueous ammonia

-

Cuprous catalyst (e.g., cuprous oxide or cuprous bromide)

-

An organic solvent (e.g., DMF, ethanol)

-

An alkali (e.g., cesium carbonate)

-

-

Procedure:

-

In a pressure vessel, combine 2-chloro-6-nitrobenzoic acid, the cuprous catalyst, the alkali, the organic solvent, and aqueous ammonia.

-

Seal the vessel and heat the reaction mixture to a temperature between 70-150°C. The reaction is typically carried out under a pressure of 0.2-3.0 MPa.

-

Maintain the reaction conditions for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

After cooling the reaction mixture, acidify with an acid (e.g., hydrochloric acid) to a pH of 0-3 to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent such as ethyl acetate.

-

Step 2: Synthesis of this compound

The acetylation of the amino group of 2-amino-6-nitrobenzoic acid is a standard procedure that can be accomplished using acetic anhydride.

-

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-6-nitrobenzoic acid in glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[3]

-

To the stirred solution, add a molar excess (e.g., 1.2 equivalents) of acetic anhydride dropwise.[3]

-

Heat the reaction mixture to reflux for approximately one hour.[3]

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the product.[3]

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Quantitative Data

The following tables summarize the available and expected quantitative data for the key compounds in this synthesis.

Table 1: Physical and Chemical Properties of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 2,6-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 202-205 | Yellowish crystals |

| 2-Amino-6-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13[4] | 180-186[4] | Not specified |

| This compound | C₉H₈N₂O₅ | 224.17 | Not available | Not available |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Time | Yield |

| Step 1: Selective Reduction | 2,6-Dinitrobenzoic acid, Sodium sulfide | Ethanol/Water | Reflux | Not specified | ≥ 85%[1] |

| Step 1: Amination | 2-Chloro-6-nitrobenzoic acid, Ammonia, Cu(I) catalyst | DMF or Ethanol | 70-150°C | 12-15 h | 91-92%[2] |

| Step 2: Acetylation | 2-Amino-6-nitrobenzoic acid, Acetic anhydride | Glacial Acetic Acid | Reflux | ~1 h | Not available |

Table 3: Predicted Spectroscopic Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-11 | s | 1H | COOH | |

| ~8.0-8.2 | d | 1H | Ar-H | |

| ~7.8-8.0 | d | 1H | Ar-H | |

| ~7.5-7.7 | t | 1H | Ar-H | |

| ~2.1-2.3 | s | 3H | CH₃ | |

| ~9.5-10.5 | s | 1H | NH |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| ~168-170 | C=O (amide) | |

| ~165-167 | C=O (acid) | |

| ~148-150 | C-NO₂ | |

| ~138-140 | C-NH | |

| ~130-135 | Ar-CH | |

| ~120-128 | Ar-CH | |

| ~115-120 | Ar-C (ipso to COOH) | |

| ~23-25 | CH₃ |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide) | |

| ~2500-3300 (broad) | O-H stretch (carboxylic acid) | |

| ~1700 | C=O stretch (carboxylic acid) | |

| ~1680 | C=O stretch (amide I) | |

| ~1530 | Asymmetric NO₂ stretch | |

| ~1350 | Symmetric NO₂ stretch |

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for the synthesis of 2-amino-6-nitrobenzoic acid.

References

- 1. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]

- 2. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-6-nitrobenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Solubility Profile of 2-Acetamido-6-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Acetamido-6-nitrobenzoic acid, a compound of interest in pharmaceutical and chemical research. A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a robust framework for determining its solubility. It includes detailed, generalized experimental protocols based on the widely accepted shake-flask method, which is a reliable technique for determining thermodynamic solubility.[1] Furthermore, this guide outlines analytical procedures, such as High-Performance Liquid Chromatography (HPLC), for the accurate quantification of solubility.[2][3][4] To aid researchers, an illustrative data table, populated with data from a structurally related nitrobenzoic acid, is provided as a template for presenting experimental findings. A graphical representation of the experimental workflow is also included to facilitate the design and execution of solubility studies.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This compound, as a substituted nitrobenzoic acid derivative, is a molecule with potential applications in drug discovery and development. A thorough understanding of its solubility in various solvent systems is paramount for its advancement in the pharmaceutical pipeline.

Given the current absence of published quantitative solubility data for this compound, this guide is intended to serve as a comprehensive resource for researchers seeking to determine this crucial parameter. The methodologies described herein are based on established and widely accepted practices for solubility determination of organic compounds.[5][6]

Quantitative Solubility Data

As of the date of this publication, specific experimental solubility data for this compound is not available in the public domain. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this data. The following table is provided as a template for presenting the determined solubility values. For illustrative purposes, the table includes example data for a related compound, 2-nitrobenzoic acid, to demonstrate the recommended format for data presentation.[6]

Table 1: Template for Experimental Solubility Data of this compound

| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| [e.g., Methanol] | [e.g., 10] | Data to be determined | Data to be determined | [e.g., HPLC-UV] |

| [e.g., Ethanol] | [e.g., 25] | Data to be determined | Data to be determined | [e.g., HPLC-UV] |

| [e.g., Acetone] | [e.g., 25] | Data to be determined | Data to be determined | [e.g., HPLC-UV] |

| [e.g., Water] | [e.g., 25] | Data to be determined | Data to be determined | [e.g., HPLC-UV] |

| [e.g., Chloroform] | [e.g., 25] | Data to be determined | Data to be determined | [e.g., HPLC-UV] |

| [e.g., Ethyl Acetate] | [e.g., 25] | Data to be determined | Data to be determined | [e.g., HPLC-UV] |

| [e.g., Acetonitrile] | [e.g., 25] | Data to be determined | Data to be determined | [e.g., HPLC-UV] |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method.[3][5][6]

Objective

To determine the saturation solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials

-

This compound (high purity)

-

Selected solvents of analytical grade (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, chloroform)

-

Sealed containers (e.g., screw-cap vials, flasks)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of containers, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that a saturated solution at equilibrium is achieved.[5][6]

-

Sealing: Tightly seal the containers to prevent solvent evaporation during the experiment.

-

Equilibration: Place the containers in a temperature-controlled orbital shaker and agitate the mixtures at a constant speed. The equilibration time is critical and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5][6]

-

Phase Separation: After reaching equilibrium, allow the containers to stand undisturbed for a sufficient period to allow the excess solid to settle. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. It is imperative to avoid disturbing the undissolved solid.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid particles. This step is critical to prevent an overestimation of the solubility.[5]

Quantitative Analysis

The concentration of this compound in the filtered saturated solution can be determined using a validated analytical method, such as HPLC-UV.

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Record the peak area for each concentration.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the same fixed volume of the diluted solution into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct solubility data for this compound is not currently available in the literature, this technical guide provides researchers with the necessary tools to determine this vital physicochemical property. The detailed experimental protocols for the shake-flask method, coupled with guidelines for quantitative analysis, offer a clear and reliable pathway for generating accurate solubility data. The provided templates and diagrams are intended to streamline the experimental process and ensure consistent data reporting. The generation and dissemination of such data will be invaluable for the scientific community and will facilitate the further development of this compound in its potential applications.

References

Spectroscopic and Synthetic Profile of 2-Acetamido-6-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-Acetamido-6-nitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from structurally similar compounds to provide valuable insights for its characterization. The methodologies and workflows described are broadly applicable for the analysis of related aromatic nitro compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds. This data serves as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.0-8.2 | d | Aromatic H |

| ~7.7-7.9 | t | Aromatic H |

| ~7.5-7.7 | d | Aromatic H |

| ~2.2 | s | Acetyl (-COCH₃) |

| ~11.0-13.0 | br s | Carboxylic acid (-COOH) |

| ~9.5-10.5 | br s | Amide (-NH) |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168-170 | Carbonyl (C=O) of Acetyl |

| ~165-167 | Carbonyl (C=O) of Carboxylic Acid |

| ~148-150 | C-NO₂ |

| ~138-140 | C-NHCOCH₃ |

| ~133-135 | Aromatic CH |

| ~128-130 | Aromatic C-COOH |

| ~124-126 | Aromatic CH |

| ~120-122 | Aromatic CH |

| ~24-26 | Methyl (-CH₃) |

| Solvent: DMSO-d₆ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description |

| ~3400-3200 | N-H Stretch (Amide) |

| ~3300-2500 | O-H Stretch (Carboxylic Acid) |

| ~1710-1680 | C=O Stretch (Carboxylic Acid) |

| ~1680-1650 | C=O Stretch (Amide I) |

| ~1550-1510 | Asymmetric NO₂ Stretch |

| ~1550-1520 | N-H Bend (Amide II) |

| ~1370-1330 | Symmetric NO₂ Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 224 | Moderate | [M]⁺ (Molecular Ion) |

| 207 | High | [M-OH]⁺ |

| 182 | Moderate | [M-NO₂]⁺ |

| 164 | High | [M-COOH-OH]⁺ |

| 136 | Moderate | [M-NO₂-COOH]⁺ |

| Predicted for Electron Ionization (EI) |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic nitro compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of approximately 0.6-0.7 mL. Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of both ¹H and ¹³C detection is used.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans are typically required due to the lower natural abundance of ¹³C. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹). Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile organic solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and a mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole) is used.

-

Data Acquisition: The sample is introduced into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z. The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to confirm the molecular weight. The fragmentation pattern provides structural information.

Synthetic Pathway and Experimental Workflow

A plausible synthetic route to this compound involves the acetylation of 2-amino-6-nitrobenzoic acid. The synthesis of the precursor, 2-amino-6-nitrobenzoic acid, can be achieved from 2-halo-6-nitrobenzoic acid.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Acetamido-6-nitrobenzoic acid

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Acetamido-6-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the expected spectral data, experimental protocols for its acquisition, and an interpretation of the proton network.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-3 | ~ 8.2 - 8.4 | Doublet of doublets (dd) | 1H | J ≈ 8.0, 1.5 |

| H-4 | ~ 7.8 - 8.0 | Triplet (t) | 1H | J ≈ 8.0 |

| H-5 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | 1H | J ≈ 8.0, 1.5 |

| -NH- | ~ 9.5 - 11.0 | Singlet (s) | 1H | - |

| -COOH | ~ 11.0 - 13.0 | Singlet (s) | 1H | - |

| -CH₃ | ~ 2.1 - 2.3 | Singlet (s) | 3H | - |

Note: The chemical shifts for the acidic protons (-NH- and -COOH) are highly dependent on the solvent, concentration, and temperature and may appear as broad singlets.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound and similar aromatic nitro compounds.[1][2]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If necessary, use gentle vortexing or sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe is required.[1][2]

3. Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-15 ppm to encompass all expected proton resonances.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structural Elucidation and Signal Assignment

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, the carboxylic acid proton, and the methyl protons of the acetamido group. The substitution pattern on the benzene ring dictates the coupling relationships between the aromatic protons.

The diagram above illustrates the expected coupling between the aromatic protons. The ortho-coupling (³J) between adjacent protons (H-3 and H-4; H-4 and H-5) is typically in the range of 7-9 Hz. A smaller meta-coupling (⁴J) between H-3 and H-5 (around 1-3 Hz) may also be observed, leading to the doublet of doublets pattern for these two protons. The H-4 proton, being coupled to both H-3 and H-5, is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

The workflow for the structural elucidation using ¹H NMR is outlined below.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Acetamido-6-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Molecular Structure and Predicted ¹³C NMR Data

The structure of 2-Acetamido-6-nitrobenzoic acid comprises a benzoic acid core with an acetamido group and a nitro group at positions 2 and 6, respectively. The substitution pattern renders all aromatic carbons chemically distinct. The numbering scheme used for the predicted chemical shift assignments is presented in the diagram below.

Caption: Molecular structure of this compound with carbon numbering.

The predicted ¹³C NMR chemical shifts are summarized in the table below. These predictions are derived from the known effects of carboxyl, acetamido, and nitro substituents on the benzene ring. The strongly electron-withdrawing nitro group and the carbonyl of the carboxylic acid will cause a downfield shift (higher ppm) for the carbons they are attached to or are in close proximity to. The acetamido group has a more complex effect, with the carbonyl being electron-withdrawing and the nitrogen being electron-donating through resonance.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | ~135-140 | Attached to the carboxylic acid group and adjacent to the nitro-substituted carbon. |

| C2 | ~140-145 | Attached to the acetamido group and adjacent to the carboxyl-substituted carbon. |

| C3 | ~120-125 | Influenced by the ortho acetamido and para nitro groups. |

| C4 | ~130-135 | Influenced by the ortho and para nitro and acetamido groups, respectively. |

| C5 | ~125-130 | Adjacent to the nitro-substituted carbon. |

| C6 | ~148-153 | Attached to the strongly electron-withdrawing nitro group. |

| C7 (COOH) | ~168-172 | Typical range for a carboxylic acid carbon. |

| C8 (C=O) | ~169-173 | Typical range for an amide carbonyl carbon. |

| C9 (CH₃) | ~20-25 | Typical range for a methyl carbon of an acetamido group. |

Experimental Protocol for ¹³C NMR Analysis

This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum of this compound.

2.1. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the solid this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for substituted benzoic acids due to its high solubilizing power.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the NMR tube to achieve a homogeneous solution.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹³C detection.[1]

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: A standard one-dimensional ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 250 ppm to cover the full range of expected carbon chemical shifts (0-250 ppm).

-

Acquisition Time (AQ): Set to at least 1-2 seconds for good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.

-

Pulse Angle: A pulse angle of 30-45° is typically used.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024, 2048, or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

2.3. Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

-

Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).[1]

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the ¹³C NMR analysis and the relationship between the functional groups and their expected chemical shift regions.

Caption: Experimental workflow for 13C NMR analysis.

Caption: Functional groups and their corresponding 13C NMR chemical shift regions.

References

Infrared Spectroscopic Profile of 2-Acetamido-6-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of 2-Acetamido-6-nitrobenzoic acid. The information herein is intended to support research, quality control, and drug development activities by offering a detailed understanding of the vibrational spectroscopy of this compound. This document outlines the expected IR absorption frequencies, provides a comprehensive experimental protocol for spectral acquisition, and visualizes a key metabolic pathway relevant to the biological activity of nitroaromatic compounds.

Predicted Infrared Absorption Data

While a definitive experimental spectrum for this compound is not widely published, a highly accurate predictive summary of its key IR absorption bands can be compiled from the analysis of its constituent functional groups: a carboxylic acid, an aromatic nitro group, a secondary amide (acetamido group), and a substituted benzene ring. The data presented in Table 1 summarizes the expected vibrational modes and their corresponding wavenumber ranges.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad | The extreme broadness is due to strong hydrogen bonding, typical for carboxylic acid dimers.[1] |

| Amide | N-H Stretch | 3350 - 3150 | Medium, Sharp | Characteristic of secondary amides. May overlap with the broad O-H stretch.[2] |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak | Typical for C-H stretching in the benzene ring.[2] |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp | The position is influenced by conjugation with the aromatic ring.[3] |

| Amide | C=O Stretch (Amide I) | 1700 - 1650 | Strong, Sharp | A key indicator for the amide group.[2] May appear as a distinct peak or shoulder near the carboxylic acid C=O band. |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak | Multiple bands are expected due to aromatic ring vibrations. |

| Nitro Group | N-O Asymmetric Stretch | 1550 - 1510 | Strong | A strong, characteristic absorption for aromatic nitro compounds. |

| Nitro Group | N-O Symmetric Stretch | 1370 - 1330 | Strong | Another strong, key band for identifying the nitro functional group. |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong | Often coupled with O-H in-plane bending.[3] |

| Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium | Involves N-H bending and C-N stretching. |

Experimental Protocol: FT-IR Spectroscopy

This section details a standard methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

2.1 Objective To acquire the mid-infrared spectrum (4000-400 cm⁻¹) of solid this compound to identify its functional groups and confirm its chemical identity.

2.2 Materials and Equipment

-

FT-IR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

-

This compound, solid powder

-

Spatula

-

Solvent for cleaning (e.g., Isopropanol or Ethanol)

-

Lint-free wipes

2.3 Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal using a lint-free wipe moistened with isopropanol.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Use the ATR's pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background scan.

-

The instrument's software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the final infrared spectrum in either transmittance or absorbance units.

-

-

Data Processing and Analysis:

-

Perform baseline correction and peak picking using the spectrometer's software.

-

Label the significant absorption bands and compare their wavenumbers to the expected values in Table 1 to assign them to their respective functional group vibrations.

-

-

Post-Measurement Cleaning:

-

Release the pressure clamp and carefully remove the bulk of the sample powder.

-

Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to prepare it for the next measurement.

-

Relevant Biological Pathway: Metabolic Activation of Nitroaromatic Compounds

Nitroaromatic compounds, including nitrobenzoic acid derivatives, often exert their biological effects through metabolic activation.[4] A critical pathway involves the reduction of the nitro group to form highly reactive intermediates that can induce cellular damage, a mechanism underlying their antimicrobial and potential cytotoxic activities.[5][6]

Caption: Metabolic reduction pathway of a nitroaromatic compound.

This diagram illustrates the sequential two-electron reductions of the parent nitroaromatic molecule, catalyzed by cellular nitroreductases. The process generates a nitroso intermediate and then a reactive N-hydroxylamine species. This intermediate can be further activated to a highly electrophilic nitrenium ion, which can covalently bind to nucleophilic macromolecules like DNA, leading to adduct formation and subsequent cellular damage or mutation.[5][6]

References

Mass Spectrometry of 2-Acetamido-6-nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 2-Acetamido-6-nitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted fragmentation pattern based on the well-established principles of mass spectrometry and data from closely related molecules, including nitroaromatic compounds, benzoic acids, and acetanilides. Detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are provided to facilitate the analysis of this and similar molecules.

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound (molecular weight: 224.17 g/mol ) in mass spectrometry is expected to be driven by the presence of its three key functional groups: the carboxylic acid, the nitro group, and the acetamido group. The fragmentation pathways are likely to involve initial losses from these groups, followed by further fragmentation of the aromatic ring.

Under Electron Ionization (EI) , the molecule will form a molecular ion ([M]•+) at m/z 224. The fragmentation is anticipated to proceed through several key pathways:

-

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, a common fragmentation for benzoic acids, would yield a prominent acylium ion.

-

Loss of a nitro group (•NO₂) is a characteristic fragmentation of nitroaromatic compounds.

-

Loss of ketene (CH₂=C=O) from the acetamido group is a well-known fragmentation pathway for N-acetylated compounds.

-

Decarboxylation (loss of CO₂) from the molecular ion or subsequent fragments.

-

Ortho effect: The adjacent positions of the acetamido and nitro groups may lead to specific rearrangement and fragmentation pathways, such as the loss of water.

Under Electrospray Ionization (ESI) , this compound is expected to be readily ionized. In negative ion mode, it will likely form a deprotonated molecule ([M-H]⁻) at m/z 223. In positive ion mode, a protonated molecule ([M+H]⁺) at m/z 225 may be observed. Tandem mass spectrometry (MS/MS) of these precursor ions would induce fragmentation, which in the negative ion mode would likely involve the loss of CO₂ from the carboxylate.[1]

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization.

| m/z | Predicted Fragment Ion | Plausible Neutral Loss |

| 224 | [C₉H₈N₂O₅]•⁺ | (Molecular Ion) |

| 207 | [C₉H₈N₂O₄]⁺ | •OH |

| 182 | [C₈H₆N₂O₃]•⁺ | CH₂=C=O |

| 178 | [C₉H₈N₁O₃]•⁺ | •NO₂ |

| 164 | [C₈H₆NO₂]⁺ | CH₂=C=O + H₂O |

| 150 | [C₇H₄NO₂]⁺ | •OH + CO + H₂O |

| 136 | [C₇H₆NO]⁺ | •NO₂ + CH₂=C=O |

| 120 | [C₇H₆N]⁺ | •NO₂ + CO₂ |

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol is suitable for the analysis of thermally stable and volatile compounds.

Objective: To obtain a reproducible fragmentation pattern for structural elucidation and identification.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound (typically <1 mg) in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 µg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is commonly used. Alternatively, a direct insertion probe can be used.

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometer Conditions:

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1-2 scans/second.

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with spectral libraries or predicted fragmentation pathways to confirm the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is ideal for polar and thermally labile molecules and is often coupled with liquid chromatography.

Objective: To determine the molecular weight and obtain structural information through tandem mass spectrometry (MS/MS).

Methodology:

-

Sample Preparation: Dissolve the sample in an ESI-compatible solvent, such as a mixture of acetonitrile and water or methanol and water, to a final concentration of approximately 1-10 µg/mL.[2] A small amount of formic acid (0.1%) can be added for positive ion mode, or ammonium hydroxide (0.1%) for negative ion mode to enhance ionization.[3]

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) equipped with an ESI source. A triple quadrupole or ion trap mass analyzer is suitable for MS/MS experiments.

-

LC Conditions (if applicable):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Negative or positive ion mode.

-

Capillary Voltage: 3-4.5 kV.

-

Drying Gas (Nitrogen) Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-50 psi.

-

MS/MS: Isolate the precursor ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV) to obtain fragment ions.

-

-

Data Analysis: Identify the deprotonated or protonated molecular ion. Analyze the MS/MS spectrum to elucidate fragmentation pathways and confirm the structure.

Visualizations

Predicted EI-MS Fragmentation Pathway

References

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Physical Characteristics of 2-Acetamido-6-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Acetamido-6-nitrobenzoic acid. Due to a notable scarcity of experimentally determined data for this specific compound in publicly accessible literature, this guide presents a combination of predicted properties from computational models and comparative experimental data from structurally analogous compounds. Furthermore, this document outlines detailed, generalized experimental protocols for the physical and spectroscopic characterization of such aromatic nitro compounds, intended to serve as a practical resource for researchers.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application. This guide addresses the current knowledge gap by consolidating predicted data and providing a comparative analysis with related molecules.

Physicochemical Properties of this compound (Predicted)

Computational models provide valuable estimates of the physicochemical properties of this compound. The following table summarizes these predicted values. It is imperative to note that these are not experimentally verified and should be used as a preliminary reference.

| Property | Predicted Value |

| Molecular Formula | C₉H₈N₂O₅ |

| Molecular Weight | 224.17 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Exact Mass | 224.04332136 Da |

| Monoisotopic Mass | 224.04332136 Da |

| Topological Polar Surface Area | 112 Ų |

| Heavy Atom Count | 16 |

| Complexity | 312 |

Comparative Analysis with Structurally Related Compounds

To provide a contextual understanding of the likely physical characteristics of this compound, the following table presents experimental data for structurally similar compounds. These molecules share key functional groups and substitution patterns, offering valuable insights.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-6-nitrobenzoic acid | 50573-74-5 | C₇H₆N₂O₄ | 182.14 | 189 (decomposes)[1] |

| 2-Methyl-6-nitrobenzoic acid | 13506-76-8 | C₈H₇NO₄ | 181.15 | 153-157[2][3] |

| 4-Acetamido-3-nitrobenzoic acid | 1539-06-6 | C₉H₈N₂O₅ | 224.17 | 220-224[4] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and spectroscopic properties of aromatic nitro compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid organic compound.[5]

-

Principle: A pure crystalline solid typically exhibits a sharp melting point over a narrow temperature range (0.5-1.0°C). Impurities tend to lower and broaden the melting range.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

-

Mortar and pestle

-

-

Procedure:

-

Ensure the sample is completely dry and finely powdered using a mortar and pestle.[7]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[6][8]

-

Place the capillary tube in the heating block of the melting point apparatus.[6]

-

Heat the block rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 2°C per minute.[5]

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[6]

-

The melting point is reported as the range T1-T2.[5]

-

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.[9]

-

Principle: The solubility of an organic compound is determined by its interaction with various solvents of differing polarity and pH. "Like dissolves like" is a guiding principle.

-

Apparatus:

-

Small test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer

-

-

Solvents:

-

Water (H₂O)

-

5% Sodium hydroxide (NaOH) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

5% Hydrochloric acid (HCl) solution

-

Organic solvents (e.g., ethanol, acetone, diethyl ether, toluene)

-

-

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[10]

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[10]

-

Observe whether the solid dissolves completely.

-

For aqueous solutions, the formation of a homogeneous solution, a color change, or the evolution of gas can indicate solubility.[11]

-

If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.[9] Solubility in NaOH and NaHCO₃ suggests a strong acidic group like a carboxylic acid, while solubility in NaOH but not NaHCO₃ suggests a weakly acidic group.[11] Solubility in HCl indicates a basic functional group, such as an amine.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of an organic compound.[12]

-

Principle: The nuclei of certain atoms, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment.[13]

-

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (e.g., 5 mm)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[14]

-

For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[14]

-

Ensure the sample is fully dissolved; sonication may be necessary.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added.[13]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity.

-

Acquire the free induction decay (FID) by applying a radiofrequency pulse.

-

-

Data Processing:

-

A Fourier transform is applied to the FID to generate the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal (δ = 0.00 ppm).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15]

-

Principle: Different chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate (stretch or bend). An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber of the radiation.[15]

-

Apparatus:

-

Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

-

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software automatically subtracts the background from the sample spectrum.

-

Identify characteristic absorption bands corresponding to the functional groups in the molecule.[16]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[17][18]

-

Principle: The sample is ionized, and the resulting ions are separated according to their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion.[19]

-

Apparatus:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

-

Procedure (General):

-

Sample Introduction: The sample is introduced into the ion source. For volatile compounds, this may involve heating to vaporize the sample.[18]

-

Ionization: The sample molecules are bombarded with high-energy electrons (EI) or dissolved and sprayed at a high voltage (ESI) to form ions.[20] This process often causes the molecules to fragment.[21]

-